

# 2-(3,5-Dimethylphenyl)acetonitrile molecular weight

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## Compound of Interest

Compound Name: *3,5-Dimethylphenylacetonitrile*

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An In-Depth Technical Guide to 2-(3,5-Dimethylphenyl)acetonitrile for Advanced Research and Pharmaceutical Development

## Introduction

2-(3,5-Dimethylphenyl)acetonitrile, also known by synonyms such as 3,5-Dimethylbenzyl cyanide, is an aromatic nitrile compound that serves as a crucial building block in organic synthesis.<sup>[1]</sup> With a molecular formula of C<sub>10</sub>H<sub>11</sub>N and a molecular weight of approximately 145.20 g/mol, this compound is a solid at room temperature and finds significant application in the development of complex chemical entities.<sup>[2][3][4]</sup> Its utility is particularly pronounced in the pharmaceutical sector, where the nitrile functional group offers versatile reactivity for constructing more elaborate molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 2-(3,5-Dimethylphenyl)acetonitrile. It delves into its physicochemical properties, detailed synthesis protocols, analytical characterization methods, and key applications, with a focus on its emerging role in medicinal chemistry. Notably, it has been investigated for its potential in the synthesis of pharmaceuticals, including those targeting enzymes like aromatase for cancer research.<sup>[5]</sup>

## Part 1: Core Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's properties is fundamental to its application in a laboratory setting. 2-(3,5-Dimethylphenyl)acetonitrile is characterized by a unique set of physical and chemical attributes that dictate its handling, storage, and reactivity.

## Key Properties Summary

The essential properties of 2-(3,5-Dimethylphenyl)acetonitrile are summarized in the table below, compiled from various chemical data sources.

Property	Value	References
Molecular Weight	145.20 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C10H11N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	39101-54-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	2-(3,5-dimethylphenyl)acetonitrile	<a href="#">[4]</a>
Synonyms	3,5-Dimethylphenylacetonitrile, 3,5-Dimethylbenzyl cyanide	<a href="#">[1]</a> <a href="#">[5]</a>
Physical Form	Solid (at 20°C)	<a href="#">[3]</a>
Melting Point	42-45°C	<a href="#">[3]</a>
Boiling Point	170°C at 20 mmHg (128- 132°C at 15 torr)	<a href="#">[3]</a> <a href="#">[7]</a>
Solubility	Insoluble in water	<a href="#">[3]</a>

## Molecular Structure

The structure consists of a benzene ring substituted with two methyl groups at positions 3 and 5, and an acetonitrile group at position 1. This substitution pattern is key to its chemical behavior and steric profile.

Caption: Molecular structure of 2-(3,5-Dimethylphenyl)acetonitrile.

## Part 2: Synthesis Protocol and Mechanistic Insights

The synthesis of 2-(3,5-Dimethylphenyl)acetonitrile is most commonly achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry known as the Kolbe nitrile synthesis.<sup>[8]</sup> This method offers a reliable and efficient pathway to the desired product from readily available starting materials.

## Underlying Principle and Causality

The reaction involves the treatment of a 3,5-dimethylbenzyl halide (typically the chloride or bromide) with an alkali metal cyanide, such as sodium cyanide (NaCN). The reaction proceeds via an SN<sub>2</sub> (bimolecular nucleophilic substitution) mechanism. The cyanide ion (CN<sup>-</sup>), a potent nucleophile, attacks the electrophilic benzylic carbon of the 3,5-dimethylbenzyl halide, displacing the halide leaving group.

The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, is critical.<sup>[9]</sup> These solvents effectively solvate the cation (e.g., Na<sup>+</sup>) while leaving the cyanide anion relatively "bare" and highly nucleophilic, thereby accelerating the rate of the SN<sub>2</sub> reaction. Heating is typically required to provide the necessary activation energy for the reaction to proceed at a practical rate.

## Detailed Experimental Protocol

This protocol is a representative example based on established methods for similar compounds and should be performed by qualified personnel with appropriate safety precautions.<sup>[9]</sup>

### Materials:

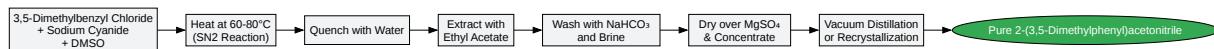
- 3,5-Dimethylbenzyl chloride (1 equivalent)
- Sodium cyanide (1.2 - 1.5 equivalents)
- Dimethyl sulfoxide (DMSO)
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

**Procedure:**

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylbenzyl chloride in a minimal amount of DMSO.
- Addition of Cyanide: Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
- Heating: Heat the reaction mixture to 60-80°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water. Caution: This step quenches excess cyanide and should be done carefully.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
- Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. This removes any acidic impurities and residual DMSO.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-(3,5-Dimethylphenyl)acetonitrile as a solid.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 2-(3,5-Dimethylphenyl)acetonitrile.

## Part 3: Analytical Characterization for Quality Assurance

Verifying the identity, purity, and integrity of a synthesized compound is paramount, especially in a drug development context. A multi-technique approach is employed to ensure the material meets the required specifications.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 2-(3,5-Dimethylphenyl)acetonitrile. A reverse-phase method is particularly effective for this non-polar compound.

**Principle:** In reverse-phase HPLC (RP-HPLC), the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is a more polar solvent mixture, typically acetonitrile and water. [10] The compound partitions between the two phases, and its retention time is determined by its hydrophobicity. Impurities with different polarities will elute at different times, allowing for quantification of the main component's purity.

#### Self-Validating Protocol:

- Column: C18 reverse-phase column (e.g., Newcrom R1).[10]
- Mobile Phase: A gradient or isocratic mixture of HPLC-grade acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to improve peak shape.[10]
- Flow Rate: 1.0 mL/min.

- **Detection:** UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
- **Sample Preparation:** Prepare a dilute solution of the compound in the mobile phase or pure acetonitrile.
- **Analysis:** Inject the sample. The purity is determined by integrating the area of the product peak relative to the total area of all peaks. A single, sharp peak at the expected retention time indicates high purity.

## Spectroscopic Confirmation

While HPLC confirms purity, spectroscopic methods are required to validate the molecular structure.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR provide definitive structural information. The  $^1\text{H}$  NMR spectrum will show characteristic signals for the aromatic protons, the benzylic methylene ( $\text{CH}_2$ ) protons, and the two methyl ( $\text{CH}_3$ ) groups, with predictable chemical shifts and integration values.
- **Mass Spectrometry (MS):** MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will show a molecular ion peak corresponding to the exact mass of the molecule (145.09 Da).

## Part 4: Applications in Modern Drug Discovery

The true value of 2-(3,5-Dimethylphenyl)acetonitrile lies in its versatility as a synthetic intermediate. The nitrile group is a linchpin for a variety of chemical transformations.

## A Versatile Chemical Intermediate

The nitrile functional group ( $-\text{C}\equiv\text{N}$ ) is a synthetic equivalent of a carboxylic acid, an amine, and other functionalities. This reactivity makes it an invaluable precursor in multi-step syntheses.<sup>[8]</sup>

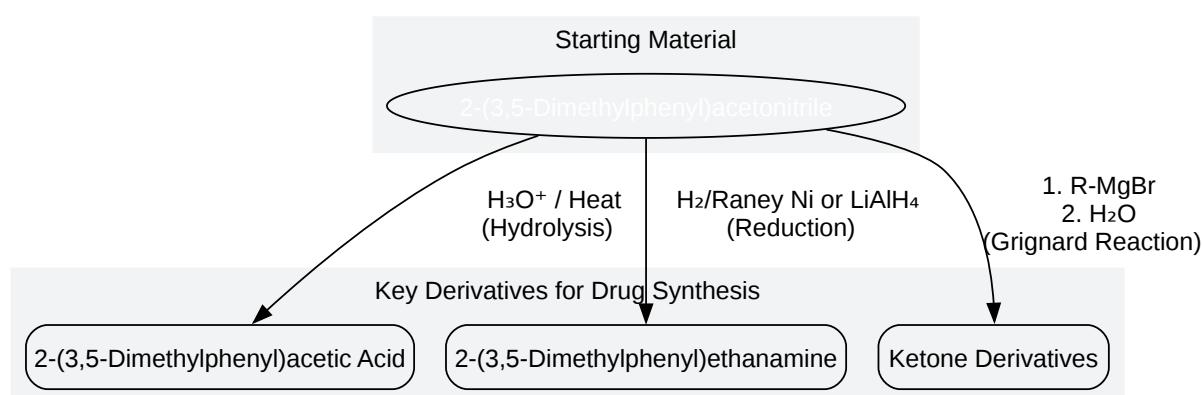
- **Hydrolysis:** The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(3,5-dimethylphenyl)acetic acid, a common building block for anti-inflammatory drugs.

- Reduction: Catalytic hydrogenation (e.g., using  $H_2$ /Raney Nickel) or chemical reduction (e.g., with  $LiAlH_4$ ) reduces the nitrile to 2-(3,5-dimethylphenyl)ethanamine, a primary amine that is a key component in many bioactive molecules.
- Grignard Reactions: Reaction with Grignard reagents ( $R-MgBr$ ) followed by hydrolysis can produce ketones, enabling complex carbon-carbon bond formation.

## Pharmacological Relevance

Benzyl cyanides are precursors to numerous pharmaceuticals.<sup>[8]</sup> Specifically, 3,5-Dimethylbenzyl cyanide has been identified as a molecule for the synthesis of potential therapeutics.<sup>[5]</sup> Its structural motif is of interest in designing molecules that can interact with biological targets. For instance, it has been postulated to be a scaffold for developing aromatase inhibitors, which are a critical class of drugs for treating hormone-dependent breast cancer.<sup>[5]</sup> The dimethyl substitution pattern can influence the molecule's binding affinity and selectivity for the enzyme's active site.

## Diagram of Key Chemical Transformations



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Caption: Synthetic utility of the nitrile group in drug development.

## Conclusion

2-(3,5-Dimethylphenyl)acetonitrile is more than a simple chemical compound; it is a strategic tool for researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an important building block for creating novel molecules with therapeutic potential. The protocols and insights provided in this guide aim to equip scientists with the necessary technical knowledge to effectively utilize this compound in their research and development endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

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